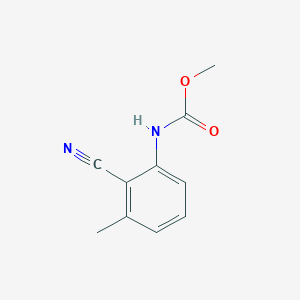

Methyl (2-cyano-3-methylphenyl)carbamate

Description

Methyl (2-cyano-3-methylphenyl)carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a cyano (-CN) group at the 2-position and a methyl (-CH₃) group at the 3-position, linked to a methyl carbamate moiety. Carbamates are widely studied for their biological activity, particularly as acetylcholinesterase inhibitors, pesticides, and intermediates in pharmaceutical synthesis . The structural features of this compound—specifically the electron-withdrawing cyano group and steric effects from the methyl substituent—influence its physicochemical properties, reactivity, and interactions with biological targets.

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

methyl N-(2-cyano-3-methylphenyl)carbamate |

InChI |

InChI=1S/C10H10N2O2/c1-7-4-3-5-9(8(7)6-11)12-10(13)14-2/h3-5H,1-2H3,(H,12,13) |

InChI Key |

IRFWQYYGUPAVDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-cyano-3-methylphenyl)carbamate typically involves the reaction of 2-cyano-3-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

[ \text{2-Cyano-3-methylphenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert solvent such as toluene or dichloromethane, and a catalyst such as triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-cyano-3-methylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various carbamate derivatives.

Scientific Research Applications

Methyl (2-cyano-3-methylphenyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of methyl (2-cyano-3-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. For example, carbamates are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to an accumulation of acetylcholine and subsequent disruption of nerve signal transmission .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Solubility

Lipophilicity (log k) is a critical parameter for bioavailability and environmental persistence. Key comparisons include:

- Key Insight: Chloro-substituted carbamates (e.g., ) exhibit higher lipophilicity than cyano- or hydroxy-substituted analogs due to halogen hydrophobicity. Methyl carbamates generally have lower log k values compared to ethyl or propyl derivatives .

Toxicity Profiles

Carbamate toxicity correlates with substituent effects on metabolic degradation and genotoxicity:

- Ethyl carbamates: Classified as multispecies carcinogens (e.g., ).

- Aromatic carbamates: Derivatives with aniline moieties (e.g., hydrolyzed products of certain carbamates) are suspected carcinogens .

Data Gaps and Future Research

- Experimental determination of log k, melting point, and crystallographic data for this compound.

- Comparative studies on acetylcholinesterase inhibition efficiency against analogs.

This analysis integrates structural, synthetic, and toxicological data from diverse sources to contextualize this compound within the broader carbamate family. Further experimental validation is required to fully elucidate its unique profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.